REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]([CH:11]([NH2:13])[CH3:12])[C:6]([O:8]CC)=[O:7])(=[O:3])[CH3:2].[OH-].[K+]>CO>[C:1]([NH:4][CH:5]([CH:11]([NH2:13])[CH3:12])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
ethyl 2-acetamido-3-aminobutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(C)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a minimum of warm water
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)C(C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |